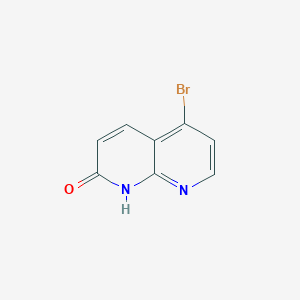

5-Bromo-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |

InChI Key |

ODNIDXMSLCBQNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=NC=CC(=C21)Br |

Origin of Product |

United States |

The Rising Prominence of Naphthyridinone Core Structures

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, and their oxo derivatives, naphthyridinones, are considered "privileged structures" in medicinal chemistry. mdpi.com This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

The inherent structural features of the naphthyridinone core, including its rigidity, planarity, and the presence of hydrogen bond donors and acceptors, make it an ideal candidate for designing molecules that can fit into the active sites of enzymes and receptors. Over the years, research has demonstrated that compounds based on the 1,8-naphthyridine (B1210474) scaffold exhibit a broad spectrum of biological effects, including antimicrobial, anticonvulsant, and even potential anticancer activities. nih.govresearchgate.net The versatility of this core structure has fueled extensive research into its synthesis and functionalization. kthmcollege.ac.in

The Rationale for Investigating 5 Bromo 1,8 Naphthyridin 2 1h One

Classical Approaches to Naphthyridinone Synthesis Relevant to the Compound

The foundational methods for constructing the 1,8-naphthyridine (B1210474) core often involve the cyclization of pyridine (B92270) precursors. These classical reactions, while established, sometimes face limitations such as harsh conditions and moderate yields.

Friedländer Condensation Reactions

The Friedländer synthesis is a versatile and widely used method for preparing quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govwikipedia.orgresearchgate.net This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netjk-sci.com For the synthesis of 1,8-naphthyridine derivatives, 2-aminonicotinaldehyde or a related 2-aminopyridine-3-carbonyl compound serves as the key precursor. nih.govacs.org

The reaction can be catalyzed by either acids or bases. jk-sci.com The choice of catalyst and reaction conditions can influence the regioselectivity, especially when using unsymmetrical ketones. nih.govacs.org Greener methods have been developed, utilizing water as a solvent and employing catalysts like choline (B1196258) hydroxide, which has been shown to provide excellent yields for a variety of substituted 1,8-naphthyridines. acs.orgacs.org The use of ionic liquids as both solvent and catalyst has also been explored to create a more environmentally friendly process. nih.govacs.org

A general representation of the Friedländer condensation for the synthesis of 1,8-naphthyridines is depicted below:

Scheme 1: General Friedländer Condensation for 1,8-Naphthyridine Synthesis

While direct synthesis of this compound via a brominated precursor in a one-pot Friedländer reaction is plausible, it is more common to introduce the bromine atom at a later stage through electrophilic substitution on the pre-formed naphthyridinone ring. However, the synthesis of various substituted 1,8-naphthyridines using this method is well-documented. asianpubs.orgrsc.org

Skraup Synthesis and its Modifications

The Skraup synthesis is a classic method for producing quinolines, which can be adapted for the synthesis of naphthyridines by using an aminopyridine as the starting material. thieme-connect.de The reaction involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzenesulfonic acid. thieme-connect.de

Modifications to the Skraup reaction have been developed to improve yields and reduce the formation of side products. thieme-connect.de For instance, the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) has been shown to be effective. thieme-connect.de The reaction of pyridin-2-amine with glycerol under these modified conditions can produce 1,8-naphthyridine, albeit in moderate yields. thieme-connect.de The synthesis of substituted 1,8-naphthyridines can also be achieved by using substituted aminopyridines or α,β-unsaturated carbonyl compounds other than acrolein (formed in situ from glycerol). thieme-connect.de

However, the harsh reaction conditions and often low yields can be significant drawbacks of this method. thieme-connect.de

Knorr and Conrad-Limpach Reactions

The Knorr and Conrad-Limpach syntheses are primarily used for the preparation of quinolones and can be adapted for naphthyridinone synthesis. wikipedia.orgquimicaorganica.org These reactions involve the condensation of anilines (or aminopyridines for naphthyridinone synthesis) with β-ketoesters. wikipedia.orgquimicaorganica.orgresearchgate.net

In the Conrad-Limpach synthesis , the reaction is typically carried out at lower temperatures, leading to the formation of a Schiff base, which then cyclizes to form a 4-hydroxyquinoline (B1666331) (or a 4-hydroxynaphthyridinone). wikipedia.org The Knorr quinoline (B57606) synthesis , on the other hand, is performed at higher temperatures and results in the formation of a 2-hydroxyquinoline (B72897) (or a 2-hydroxynaphthyridinone) from a β-ketoanilide intermediate. wikipedia.org

For the synthesis of 1,8-naphthyridin-2(1H)-one derivatives, an aminopyridine would be reacted with a β-ketoester. The initial reaction would likely involve the formation of an enamine, which then undergoes thermal cyclization to yield the naphthyridinone core. nih.gov

Other Established Cyclization Methods for Naphthyridines

Several other cyclization strategies have been developed for the synthesis of the 1,8-naphthyridine ring system. One notable method involves a three-component condensation reaction of a substituted 2-aminopyridine, an active methylene (B1212753) compound (like malononitrile (B47326) or a cyanoacetate), and an aldehyde in the presence of a Lewis acid catalyst. organic-chemistry.org This approach offers a straightforward, single-step route to highly functionalized 1,8-naphthyridines under mild, room-temperature conditions. organic-chemistry.org

Another strategy involves the [5+1] annulation of 2-ethynylanilines with an N,O-acetal, catalyzed by a copper salt and an acid, to produce quinoline derivatives. organic-chemistry.org While this specific example is for quinolines, similar cycloaddition strategies could potentially be adapted for the synthesis of naphthyridines.

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of advanced techniques like microwave-assisted synthesis for the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govtsijournals.combiotage.comyoutube.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,8-naphthyridines. nih.govresearchgate.netjchps.comresearchgate.net

The Friedländer condensation, a key reaction for 1,8-naphthyridine synthesis, can be significantly enhanced under microwave irradiation. asianpubs.orgtsijournals.com For example, the reaction of 2-aminonicotinaldehyde with active methylene compounds can be carried out in a solvent-free environment using a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) under microwave irradiation, affording good yields of 1,8-naphthyridine derivatives in a matter of minutes. tsijournals.com

Microwave heating has also been employed for the synthesis of fused 1,8-naphthyridine systems. jchps.com A one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a rapid and efficient route to 5,6-dihydro-naphtho[g]benzo[b] nih.govresearchgate.netnaphthyridines. jchps.com Furthermore, microwave-assisted synthesis has been utilized in the preparation of various substituted 1,8-naphthyridines, which can serve as precursors for bromination. researchgate.netrasayanjournal.co.in For instance, the synthesis of 4-bromo-1,8-naphthalimide, a related bicyclic system, was significantly faster and more efficient under microwave heating compared to conventional methods. mdpi.com

The table below summarizes a comparison of reaction times and yields for a conventional versus a microwave-assisted Friedländer synthesis of a 1,8-naphthyridine derivative.

| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield |

| Conventional Heating | Base | Organic Solvent | Several hours | Moderate |

| Microwave Irradiation | DABCO | Solvent-free | A few minutes | Good to Excellent |

This data clearly demonstrates the advantages of microwave-assisted synthesis in terms of efficiency and reaction speed.

Spectroscopic Characterization and Structural Elucidation Techniques for Naphthyridinones

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Complete assignment of ¹H and ¹³C NMR chemical shifts for naphthyridinone derivatives is often achieved using a combination of one- and two-dimensional NMR techniques, such as ¹H-¹H COSY, HMQC, and HMBC spectra. nih.govbas.bg For instance, in the analysis of substituted fluorenylspirohydantoins, which share structural motifs with naphthyridinones, 2D NMR spectra were instrumental in the complete and accurate assignment of all proton and carbon signals. bas.bg

In a study of two substituted fluorenylspirohydantoins, the ¹H NMR spectrum of 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione in DMSO-d6 showed distinct singlets for the NH protons at δH 8.61 ppm and δH 11.31 ppm. bas.bg The ¹³C NMR spectrum for the same compound displayed 15 signals, corresponding to each carbon atom. The spiro-carbon and carbonyl carbons were assigned to signals at δC 72.16 ppm, δC 157.52 ppm, and δC 173.56 ppm, respectively. bas.bg For the parent 1,8-naphthyridine (B1210474), characteristic ¹H NMR signals are well-documented. chemicalbook.com The ¹³C NMR data for related structures like 1,5-naphthyridine (B1222797) are also available and serve as a reference for interpreting the spectra of more complex derivatives. chemicalbook.com

Below are interactive tables detailing the ¹H and ¹³C NMR chemical shifts for a representative naphthyridinone analog.

Table 1: ¹H NMR Data for a Naphthyridinone Analog

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-A | 8.987 | d | J(A,C)=4.1 |

| H-B | 8.412 | d | J(A,B)=1.7 |

| H-C | 7.644 | dd | J(B,C)=8.4 |

Data sourced from a representative naphthyridine compound to illustrate typical chemical shifts and coupling constants. chemicalbook.com

Table 2: ¹³C NMR Data for a Naphthyridinone Analog

| Carbon | Chemical Shift (ppm) |

| C-2' | 157.52 |

| C-5' | 173.56 |

| C-4'/9 | 72.16 |

Data for a related spiro-hydantoin compound illustrating typical carbonyl and spiro-carbon chemical shifts. bas.bg

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of naphthyridinone derivatives provide valuable information about their vibrational modes.

The FT-IR and FT-Raman spectra of related heterocyclic compounds, such as 5-bromo-2-nitropyridine, have been extensively studied. researchgate.net In these analyses, observed frequencies are assigned to specific vibrational modes, including stretching, bending, and torsional vibrations, often aided by normal coordinate analysis. researchgate.net For instance, in the FT-IR spectrum of 5-bromo-1H-benzimidazole, C-H stretching vibrations are observed around 2970 and 2946 cm⁻¹. researchgate.net In heteroaromatic systems, the C-C and C-N stretching vibrations are often coupled. researchgate.net

A key feature in the FT-IR spectrum of 5-Bromo-1,8-naphthyridin-2(1H)-one is the presence of a carbonyl (C=O) stretching band, which is characteristic of the lactam functionality. Additionally, N-H stretching and bending vibrations, as well as C-Br stretching frequencies, are expected to be present. The Aldrich FT-IR library is a comprehensive resource that contains spectra for a vast number of pure compounds and can be used for comparative analysis. thermofisher.com

Table 3: Characteristic FT-IR Absorption Bands for Naphthyridinone Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C-H stretching (aromatic) | 3100-3000 | researchgate.net |

| N-H stretching | 3400-3200 | researchgate.net |

| C=O stretching | 1700-1650 | researchgate.net |

| C=C and C=N stretching | 1600-1450 | researchgate.net |

| C-H bending (out-of-plane) | 900-675 | researchgate.net |

| C-Br stretching | 700-500 | researchgate.net |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules, allowing for the determination of the molecular ion peak with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound.

For this compound (C₈H₅BrN₂O), the expected monoisotopic mass can be precisely calculated. vibrantpharma.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

In the analysis of similar compounds like 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one, various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are observed in the mass spectrum, and their collision cross sections can be predicted. uni.lu

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 231.99677 | 136.7 |

| [M+Na]⁺ | 253.97871 | 149.6 |

| [M-H]⁻ | 229.98221 | 142.2 |

| [M+NH₄]⁺ | 249.02331 | 157.6 |

| [M+K]⁺ | 269.95265 | 139.3 |

Data sourced from PubChemLite for a related bromo-pyridinone compound. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. tanta.edu.eg The UV-Vis spectrum provides information about the electronic structure of a compound, particularly the presence of chromophores and conjugated systems.

The absorption spectra of naphthyridinone derivatives are characterized by electronic transitions, primarily π→π* and n→π* transitions. tanta.edu.eg The naphthyridinone core, being an aromatic and conjugated system, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the presence of substituents and the solvent polarity. uobabylon.edu.iq

For example, in naphthalene (B1677914) and its derivatives like 1-naphthol (B170400) and 2-naphthol, the UV-Vis spectra show distinct absorption bands corresponding to π→π* transitions. researchgate.net In a study of 1,8-naphthalimide (B145957) derivatives, the absorption maximum was found to correspond to a π→π* transition, and changes in the electronic structure led to a bathochromic (red) shift. pku.edu.cn The presence of a bromine atom on the naphthyridinone ring in this compound is expected to influence the electronic transitions, potentially causing a shift in the absorption maxima compared to the unsubstituted parent compound.

Circular Dichroism (CD) Spectroscopy for Chiral and Binding Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov While this compound itself is not chiral, CD spectroscopy can be a powerful tool to study its interactions with chiral macromolecules such as proteins and nucleic acids. nih.govmdpi.com

When a small achiral molecule binds to a chiral macromolecule, it can exhibit an induced CD (ICD) spectrum. nih.gov The shape, sign, and intensity of the ICD bands provide valuable information about the binding mode, the conformation of the ligand in the binding site, and the nature of the binding interactions. researchgate.net For instance, the binding of curcumin (B1669340) to DNA has been studied using CD spectroscopy, revealing details about its minor groove binding. rsc.org This technique can be used to investigate how this compound interacts with biological targets, providing insights into its potential pharmacological mechanisms.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Both single-crystal XRD and powder XRD (PXRD) provide detailed information about the crystal lattice, molecular geometry, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and torsional angles, allowing for a detailed analysis of the molecular conformation. For complex organic molecules where single crystals are not available, structure determination from powder XRD data, often guided by solid-state NMR and computational methods, has become a viable alternative. rsc.org

Powder XRD is a versatile, non-destructive technique used to identify crystalline phases and analyze material properties. ucmerced.edu The diffraction pattern is a fingerprint of the crystalline material and can be compared to databases for phase identification. ucmerced.edu Standard X-ray diffraction powder patterns are available for a wide range of compounds. nist.gov

For a related compound, 5-Bromonicotinic acid, XRD analysis revealed a triclinic crystal structure. nih.gov The crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, another related molecule, was determined to be stabilized by a network of hydrogen bonds and π-π interactions, forming a supramolecular architecture. eurjchem.com

Planarity and Dihedral Angle Analysis of the Naphthyridinone Core

The planarity of the bicyclic naphthyridinone core is a key structural feature that influences its electronic properties and intermolecular interactions. X-ray diffraction data allows for a detailed analysis of the planarity of the ring system by examining the dihedral angles between different planes within the molecule.

In the crystal structure of 2-trifluoromethyl-4'-dimethylaminoazobenzene, the dihedral angle between the aromatic ring and the dimethylamino group was found to be 32.73(5)°. scispace.com While this is not a naphthyridinone, it illustrates how dihedral angles are used to describe the relative orientation of different parts of a molecule. The planarity of peptide units in proteins, assessed by the ω-angle, is another example of the importance of dihedral angle analysis in structural biology. nih.gov For the naphthyridinone core in this compound, it is expected to be largely planar, although slight deviations may occur due to crystal packing forces and substituent effects. A detailed analysis of the dihedral angles within the fused ring system would quantify any such deviations from ideal planarity.

Analysis of Intermolecular Interactions (e.g., π-π Stacking, C-H Contacts, Hydrogen Bonding)

Hydrogen Bonding:

In the solid state, 1,8-naphthyridin-2(1H)-one and its derivatives are known to form robust hydrogen-bonding networks. The lactam functionality, with its N-H donor and C=O acceptor sites, is a primary driver of these interactions. For instance, in the crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, adjacent organic molecules are linked into tapes by N—H⋯N and N—H⋯O hydrogen bonds. iucr.org It is highly probable that this compound forms similar hydrogen-bonded dimers or chains, with the N1-H acting as a hydrogen bond donor to the C2=O of a neighboring molecule. The presence of the bromine atom is unlikely to interfere with this primary hydrogen bonding motif.

π-π Stacking:

The planar, aromatic nature of the naphthyridinone core facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal structure. In 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, a π-π stacking interaction is observed between the 1,8-naphthyridine ring systems, characterized by an interplanar separation of 3.246(1) Å and a centroid-centroid distance of 3.825(2) Å. iucr.org This indicates a parallel-displaced arrangement, a common and energetically favorable conformation for aromatic systems. It is expected that this compound would exhibit similar π-π stacking, where the electron-withdrawing nature of the bromine atom could potentially modulate the electronic distribution of the aromatic system and influence the stacking geometry and strength.

C-H Contacts:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | N-H | C=O | 2.8 - 3.2 |

| π-π Stacking | Naphthyridinone Ring | Naphthyridinone Ring | 3.2 - 3.8 |

| C-H···O Contact | C-H | C=O | 3.0 - 3.5 |

| C-H···π Contact | C-H | Naphthyridinone Ring | 2.5 - 2.9 (H to ring centroid) |

Raman Spectroscopy

Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of the chemical structure. nih.gov The Raman spectrum of this compound would be characterized by a series of bands corresponding to the vibrations of the naphthyridinone core and the C-Br bond.

While a specific experimental Raman spectrum for this compound is not available, the expected spectral features can be inferred from data on related structures. researchgate.net

Expected Raman Bands:

Naphthyridinone Ring Vibrations: The spectrum would be dominated by bands corresponding to the stretching and bending modes of the fused aromatic rings. These typically appear in the 1300-1650 cm⁻¹ region. Vibrations of the C=C and C=N bonds within the rings will give rise to strong Raman signals.

Carbonyl Stretch: A prominent band corresponding to the C=O stretching vibration of the lactam group is expected in the region of 1650-1700 cm⁻¹. The exact position of this band can be sensitive to the extent of hydrogen bonding in the solid state.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. In-plane and out-of-plane C-H bending modes will appear at lower frequencies.

C-Br Stretch: The stretching vibration of the C-Br bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. This band would be a key indicator of the presence of the bromine substituent. The analysis of brominated aromatic compounds has shown characteristic peaks in this region. researchgate.net

The Raman spectrum provides complementary information to infrared spectroscopy. The polarizability changes during molecular vibrations determine the intensity of Raman bands, making it particularly useful for analyzing the vibrations of the symmetric and aromatic parts of the molecule. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1650 - 1700 |

| Ring (C=C/C=N) Stretching | 1300 - 1650 |

| C-Br Stretch | 500 - 650 |

Computational and Theoretical Studies on 5 Bromo 1,8 Naphthyridin 2 1h One and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 1,8-naphthyridine (B1210474) systems. researchgate.net This method is favored for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G**, are utilized to model the behavior of these molecules in various environments, including the gas phase and in solution. ias.ac.in The theoretical findings from DFT often show strong correlation with experimental data, providing a robust framework for understanding the molecule's intrinsic properties. researchgate.net

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the global minimum on the potential energy surface. researchgate.net For derivatives of 1,8-naphthyridin-2(1H)-one, DFT methods are employed to achieve this, often without symmetry constraints to ensure all possible conformations are considered. ias.ac.in

Conformational analysis identifies the most stable conformers and the energy barriers between them. For similar heterocyclic systems, this analysis has revealed that the potential energy surface can have multiple minima, corresponding to different stable shapes like chair and twist conformers. researchgate.net For the 5-Bromo-1,8-naphthyridin-2(1H)-one scaffold, the planarity of the core naphthyridine ring system is a key feature, though substitutions can introduce conformational flexibility. For instance, in related structures, the dihydroindolone unit can be slightly twisted. researchgate.net The optimization process provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Table 1: Representative Calculated Geometrical Parameters for a Naphthyridine Derivative This table presents a hypothetical but representative set of optimized geometrical parameters for a naphthyridine derivative based on typical DFT calculation results.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| C-Br | 1.90 | |

| N-H | 1.01 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-N-C | 121.0 | |

| H-N-C | 118.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For derivatives of 1,8-naphthyridine, the formation of fused ring systems, such as a pyrrole (B145914) ring, can significantly decrease the HOMO-LUMO gap, indicating an increase in molecular conjugation and reactivity. ias.ac.in In a typical analysis, the HOMO is often distributed over the naphthyridine ring and substituents, while the LUMO may also be located on the ring system, indicating potential sites for electronic transitions. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Naphthyridine Derivative This table illustrates typical HOMO-LUMO energy values and the resulting energy gap for a hypothetical naphthyridine derivative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for interpretation. researchgate.net

Red and orange regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.netnih.gov In this compound, these are expected to be around the carbonyl oxygen and the nitrogen atoms. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of intermediate potential. researchgate.net The MEP map provides a visual guide to the molecule's reactive sites, which is crucial for understanding its interaction with other molecules. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including intramolecular charge transfer (ICT) interactions. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalization events. nih.gov

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between donor and acceptor. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

These descriptors provide a comprehensive picture of the chemical behavior of this compound and its derivatives. researchgate.net

Table 3: Global Reactivity Descriptors for a Naphthyridine Derivative This table provides hypothetical but representative values for the global reactivity descriptors of a naphthyridine derivative, calculated from HOMO and LUMO energies.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.43 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.15 |

| Electrophilicity Index (ω) | μ2/2η | 3.67 |

Electronic Structure Analysis

First Hyperpolarizability and Non-linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key measure of a molecule's NLO response. Theoretical calculations, often employing Density Functional Theory (DFT), are crucial for predicting these properties.

For naphthyridine derivatives, studies have shown that their NLO response is highly tunable through strategic structural modifications. The introduction of electron-donating and electron-accepting groups across a π-conjugated system can significantly enhance the first hyperpolarizability. In the case of this compound, the bromine atom, being electron-withdrawing, and the lactam group influence the electronic distribution within the molecule.

A study on D-π-A (donor-π-acceptor) chromophores based on 2,7-naphthyridine (B1199556) investigated the effect of different acceptor groups on NLO properties. rsc.org While not the exact 1,8-naphthyridinone core, the findings illustrate the principles applicable to this class of compounds. The calculations, performed at the B3LYP/6-311G(d,p) level of theory, revealed that extending the conjugation and incorporating strong acceptor groups lead to a substantial increase in the first hyperpolarizability. rsc.org

Table 1: Calculated First Hyperpolarizability (β) of select 2,7-Naphthyridine Derivatives

| Compound | Acceptor Group | First Hyperpolarizability (β) (esu) |

| N1 | Phenyl | 1.90 x 10⁻³⁰ |

| N2 | Nitrophenyl | 11.21 x 10⁻³⁰ |

| N3 | Dinitrophenyl | 15.60 x 10⁻³⁰ |

| N4 | Triazine | 2.50 x 10⁻³⁰ |

| N5 | Nitro-substituted Triazine | 8.80 x 10⁻³⁰ |

Data sourced from a study on 2,7-naphthyridine derivatives and is intended to be illustrative of the effects of substitution on NLO properties. rsc.org

These findings suggest that the NLO properties of this compound could be further enhanced by the strategic addition of donor groups to the naphthyridine scaffold.

Vibrational Frequency Computations and Spectroscopic Correlation

Vibrational frequency analysis is a powerful computational tool for confirming the stability of a molecule's optimized geometry and for correlating theoretical data with experimental spectroscopic measurements, such as Infrared (IR) and Raman spectra. These calculations predict the frequencies of vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule.

For this compound, a frequency calculation would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. Furthermore, the computed vibrational spectrum can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands. Key vibrational modes of interest would include the C=O stretching of the lactam, C-N stretching, C-H bending, and the C-Br stretching frequencies.

Noncovalent Interaction (NCI) Plot Index Analysis

Noncovalent interactions (NCIs) are crucial in determining the supramolecular assembly, crystal packing, and interaction of a molecule with biological targets. NCI plot analysis is a visualization technique that identifies and characterizes these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density (ρ) and its reduced density gradient (s). researchgate.netjussieu.fr

The analysis generates 3D isosurfaces that are color-coded to indicate the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds)

Green: Weak, attractive interactions (e.g., van der Waals forces)

Red: Repulsive interactions (e.g., steric clashes)

For this compound, NCI analysis would be particularly useful in understanding its crystal packing and in modeling its interactions within a biological system. For instance, it could visualize the hydrogen bonding involving the N-H and C=O of the lactam moiety and halogen bonding involving the bromine atom.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions Quantification

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to quantify the nature of chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms, AIM analysis can characterize the strength and type of an interaction.

For an intermolecular interaction, the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative data. A positive Laplacian indicates a closed-shell interaction, typical of hydrogen bonds and van der Waals forces, while a negative Laplacian signifies a shared-shell interaction, characteristic of covalent bonds. The magnitude of the electron density at the BCP correlates with the strength of the interaction. In the context of this compound, AIM theory could be used to quantify the strength of hydrogen bonds in its dimer or its interactions with a receptor active site.

Natural Transition Orbit (NTO) Analysis for Excited Electronic States

Natural Transition Orbit (NTO) analysis is a computational method used to describe electronic excitations, providing a more compact and chemically intuitive picture than canonical molecular orbitals. researchgate.netgithub.io NTOs represent the excited state as a single pair of "hole" and "electron" orbitals, corresponding to the vacancy left by the excited electron and the orbital it now occupies, respectively.

This analysis is particularly valuable for understanding the nature of electronic transitions, such as n→π* or π→π*, and charge-transfer excitations. A study on 1,8-naphthyridine-based thermally activated delayed fluorescence (TADF) emitters utilized NTO analysis to characterize their electronic excitations. researchgate.net The NTOs for these derivatives showed that the highest occupied molecular orbital (HOMO) or "hole" was typically localized on a donor moiety, while the lowest unoccupied molecular orbital (LUMO) or "electron" was on the naphthyridine acceptor core, indicating a charge-transfer character of the excitation. researchgate.net For this compound, NTO analysis could elucidate the character of its low-lying electronic transitions, which is fundamental to understanding its photophysical properties.

Molecular Docking and Dynamics Simulations

Prediction of Binding Affinities and Modes with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are central to drug discovery and development.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

Molecular Dynamics (MD) simulations provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, provide insights into conformational changes, and be used to calculate binding free energies.

For this compound, these techniques would be essential for identifying potential biological targets and for understanding its mechanism of action at a molecular level. For example, docking studies could be performed against a panel of kinases, a common target class for naphthyridine derivatives, to predict binding affinities and key interactions. A hypothetical docking study might reveal interactions such as:

Hydrogen bonding between the lactam N-H and C=O groups and backbone residues of the kinase hinge region.

Halogen bonding between the bromine atom and an electron-rich residue.

π-π stacking between the naphthyridine ring and aromatic residues like phenylalanine or tyrosine.

Following docking, MD simulations could then be used to validate the stability of these interactions and to refine the binding energy predictions.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

In silico molecular docking simulations are instrumental in elucidating the binding modes of 1,8-naphthyridine derivatives with protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

For instance, a study on novel 1,8-naphthyridine derivatives as potential anti-breast cancer agents investigated their interaction with the human estrogen receptor (PDB ID: 1ERR). researchgate.net The analysis of the top-ranked compounds highlighted significant interactions within the receptor's binding pocket. One derivative, Compound 5, demonstrated a network of hydrogen bonds with amino acid residues Gln375, Arg394, and Gly521. Furthermore, it engaged in hydrophobic interactions with several residues, including Leu346, Thr347, Leu384, Leu387, Met388, Leu391, Met421, Ile424, and Leu525. researchgate.net

Another derivative, Compound 11, also exhibited hydrogen bonding with Arg394 and Gly521, alongside hydrophobic interactions with Leu346, Thr347, Ala350, Leu384, Leu387, Met388, Leu391, and Leu525. researchgate.net These detailed interaction patterns provide a molecular basis for the observed binding affinities and guide the design of more potent inhibitors.

| Compound | Interacting Residues (Hydrogen Bonding) | Interacting Residues (Hydrophobic) | Target Protein |

|---|---|---|---|

| Compound 5 | Gln375, Arg394, Gly521 | Leu346, Thr347, Leu384, Leu387, Met388, Leu391, Met421, Ile424, Leu525 | Human Estrogen Receptor (1ERR) |

| Compound 11 | Arg394, Gly521 | Leu346, Thr347, Ala350, Leu384, Leu387, Met388, Leu391, Leu525 | Human Estrogen Receptor (1ERR) |

Exploration of Molecular Binding Pockets and Active Sites

Computational docking studies are essential for exploring the binding of 1,8-naphthyridine derivatives within the active sites of target proteins. These analyses help to understand how these ligands orient themselves and interact with key amino acid residues, providing insights for the development of new therapeutic agents.

In the context of antibacterial research, molecular docking has been used to study the interaction of 1,8-naphthyridine derivatives with DNA Gyrase B. bibliomed.org These studies reveal how the structural features of the naphthyridine scaffold complement the binding site of this essential bacterial enzyme. bibliomed.org

Similarly, in the pursuit of anti-breast cancer agents, the binding pocket of the human estrogen receptor has been a primary focus. researchgate.net In silico studies have shown that various 1,8-naphthyridine derivatives can dock favorably within this receptor's active site. researchgate.net The binding affinity of these compounds is often compared to that of standard drugs like Tamoxifen. researchgate.net For example, several novel derivatives exhibited better binding energies than Tamoxifen, suggesting their potential as more effective inhibitors. researchgate.net

Another area of investigation involves the New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov Molecular docking studies have been conducted to evaluate the binding of heterocyclic compounds, including those with structural similarities to 1,8-naphthyridines, to the active sites of NDM-1. nih.gov These computational models help in rationalizing the antibacterial activity and characterizing the binding modes of potential inhibitors within the two identified active sites of the NDM-1 protein. nih.gov

| Derivative Class | Target Protein | Binding Site Focus | Computational Insight |

|---|---|---|---|

| 1,8-Naphthyridine Derivatives | DNA Gyrase B | Active Site | Structural complementarity with the enzyme's binding site. |

| Novel 1,8-Naphthyridine Derivatives | Human Estrogen Receptor (1ERR) | Ligand-Binding Domain | Favorable docking scores and better binding energies compared to Tamoxifen. researchgate.net |

| N-Alkylated Heterocyclic Compounds | New Delhi metallo-β-lactamase (NDM-1) | Active Pockets A and B | Rationalization of antibacterial findings and characterization of binding modes. nih.gov |

Mechanistic Computational Studies of Chemical Reactions and Catalysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 1,8-naphthyridine and its isomers. These studies can elucidate reaction pathways, identify intermediates, and explain the observed reactivity and product formation.

The reactivity of naphthyridines is often compared to that of quinolines. nih.gov Halogenated naphthyridine derivatives, such as those containing bromine, are valuable intermediates in organic synthesis. The halogen atom acts as a good leaving group, facilitating nucleophilic substitution reactions for the introduction of various functional groups onto the naphthyridine ring. nih.gov For example, chloro-1,5-naphthyridine derivatives, prepared from the corresponding naphthyridinones, are used in the synthesis of more complex molecules. nih.gov

Computational methods are also employed to design and understand multicomponent reactions (MCRs) that can efficiently construct complex molecular scaffolds. nih.gov Algorithms based on the principles of reaction mechanisms and physical-organic chemistry can autonomously design novel MCRs. nih.gov These computational approaches can predict reaction yields and identify potential organocatalysts, which has been validated by experimental results. nih.gov For instance, computational tools have been used to discover MCRs that produce diverse heterocyclic structures. nih.gov

Mechanistic studies have also shed light on amination reactions of bromo-naphthyridines. The reaction of 3-bromo-1,5-naphthyridine (B97392) with potassium amide in liquid ammonia (B1221849) yields a mixture of 3-amino- and 4-amino-1,5-naphthyridine. The formation of these products is explained by a mechanism involving a 1,5-naphthyridyne intermediate. researchgate.net

| Reaction Type | Naphthyridine Derivative | Computational Focus | Key Mechanistic Insight |

|---|---|---|---|

| Nucleophilic Substitution | Halo-1,5-naphthyridines | Reaction pathway analysis | The halide group acts as a good leaving group, enabling the introduction of nucleophiles. nih.gov |

| Multicomponent Reactions | Various precursors | De novo reaction design and yield prediction | Algorithmic discovery of novel MCRs for synthesizing complex scaffolds. nih.gov |

| Amination | 3-Bromo-1,5-naphthyridine | Intermediate identification | The reaction proceeds through a 1,5-naphthyridyne intermediate. researchgate.net |

Advanced Research Applications of 5 Bromo 1,8 Naphthyridin 2 1h One Derivatives

Applications in Chemical Biology and Medicinal Chemistry (Mechanistic and Target-Oriented Studies)

Derivatives of 5-bromo-1,8-naphthyridin-2(1H)-one have been synthesized and evaluated for their ability to modulate the function of various key biological targets. These studies are crucial for understanding the underlying mechanisms of action and for the development of novel therapeutic agents. The core structure of 1,8-naphthyridine (B1210474) is recognized for its broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.govmdpi.com

The following sections detail the inhibitory activities of 1,8-naphthyridin-2(1H)-one derivatives against several critical enzymes and proteins.

Enzyme and Protein Inhibition Mechanisms

Topoisomerase Inhibition (e.g., DNA Gyrase B, Topoisomerase II)

The 1,8-naphthyridine core is structurally similar to that of quinolone antibiotics, which are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com This has prompted research into 1,8-naphthyridine derivatives as potential topoisomerase inhibitors. Studies have shown that these derivatives can bind to and inhibit topoisomerase II enzymes, an action comparable to that of fluoroquinolones. nih.gov By inhibiting these enzymes, which are vital for managing DNA topology during replication and transcription, the derivatives can induce bacterial cell death. nih.gov

For instance, certain 1,8-naphthyridine derivatives have been shown to inhibit DNA gyrase, leading to a potent antibacterial effect against various bacterial strains. nih.govmdpi.com In the context of cancer therapy, novel 1,8-naphthyridine derivatives have been designed and synthesized as potential topoisomerase II (Topo II) inhibitors. One such derivative, compound 5p , demonstrated a significant Topo IIβ inhibitory effect in in-vitro plasmid-based assays when compared to established inhibitors like doxorubicin (B1662922) and topotecan. Molecular docking studies suggest that this compound binds to the etoposide (B1684455) binding pocket of Topo IIβ, acting as a Topo II poison.

| Compound/Class | Target Enzyme(s) | Research Finding |

| 1,8-Naphthyridine Derivatives | DNA Gyrase, Topoisomerase II | Exhibit inhibitory activity similar to fluoroquinolones, leading to bacterial death. nih.govmdpi.com |

| Compound 5p (a 1,8-naphthyridine derivative) | Topoisomerase IIβ | Shows potent in-vitro inhibition compared to doxorubicin and topotecan. |

HIV-1 Reverse Transcriptase (RT) Inhibition (RDDP and RNase H activities)

The HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, possessing both DNA polymerase and RNase H activity. While many RT inhibitors target the polymerase function, the RNase H active site remains a key target for new drug development. Naphthyridine derivatives are among the classes of compounds identified as RNase H inhibitors (RHRTIs). These compounds are designed to chelate the divalent metal ions (typically Mg²⁺) in the RNase H active site, which is essential for its catalytic function. This inhibition is specific to the RNase H domain, which is located about 60 Å away from the polymerase active site.

Kinase Inhibition (e.g., AXL, Flt-3, VEGFR-3, c-Met)

Receptor tyrosine kinases (RTKs) like AXL, c-Met, and VEGFR are critical regulators of cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. For example, increased expression of AXL and c-MET has been associated with resistance to VEGFR-tyrosine kinase inhibitor (TKI) therapy, such as with sunitinib, in renal cell carcinoma (RCC). nih.govnih.gov The inhibition of AXL and c-MET can overcome this acquired resistance and suppress pro-metastatic behavior. nih.gov

While specific studies on this compound derivatives as direct inhibitors of AXL, Flt-3, VEGFR-3, or c-Met are not extensively detailed in the provided research, the broader class of nitrogen-containing heterocyclic compounds is a rich source for kinase inhibitor discovery. The development of derivatives from the 1,8-naphthyridin-2-one scaffold targeting these specific kinases represents a promising area for future research in cancer therapy.

Penicillin-Binding Protein 6 (PBP6) Inhibition

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. mdpi.com Low-molecular-weight PBPs, such as PBP6, are generally considered non-essential under laboratory conditions. mdpi.com There is currently no available research data from the provided search results indicating that this compound derivatives act as inhibitors of Penicillin-Binding Protein 6 (PBP6).

Efflux Pump Inhibition in Bacterial Resistance

A significant mechanism of bacterial resistance to antibiotics is the active transport of drugs out of the cell by efflux pumps. nih.gov Derivatives of 1,8-naphthyridine have emerged as potent efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacteria. nih.govnih.gov These compounds often exhibit no intrinsic antibacterial activity, which may reduce the likelihood of bacteria developing resistance to the EPI itself.

Studies have shown that certain 1,8-naphthyridine sulfonamides can inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov This inhibition leads to a synergistic effect when combined with fluoroquinolone antibiotics like norfloxacin (B1679917), significantly lowering the minimum inhibitory concentration (MIC) required to suppress bacterial growth. nih.govnih.gov

| Derivative Class | Target Pump(s) | Bacterial Strain(s) | Effect |

| 1,8-Naphthyridine Derivatives | NorA, MepA | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Potentiates the activity of fluoroquinolones (e.g., norfloxacin, ofloxacin) by inhibiting drug efflux. nih.govnih.gov |

| 1,8-Naphthyridine Sulfonamides | NorA | Staphylococcus aureus | Inhibits the NorA efflux pump, showing a synergistic effect with norfloxacin and ethidium (B1194527) bromide. |

Structure-Activity Relationship (SAR) Studies for Target Specificity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 1,8-naphthyridine derivatives. These studies systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity and target specificity.

For instance, in the development of anticancer agents, SAR studies have revealed that specific substitutions on the 1,8-naphthyridine ring are essential for cytotoxicity. nih.gov Research has shown that an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl moiety at the N-1 position, and a carboxyl group at the C-3 position are critical for eliciting potent cytotoxic effects. nih.gov

In the context of antitubercular agents, SAR studies have indicated that the nature of the substituent at the piperazine (B1678402) ring attached to the 1,8-naphthyridine core significantly influences activity. rsc.org For example, a derivative containing a 5-nitrofuran heteroaromatic ring on the piperazine moiety exhibited remarkable activity against Mycobacterium tuberculosis. rsc.org

The following table summarizes key SAR findings for different 1,8-naphthyridine derivatives:

| Target | Key Structural Features for Activity | Reference |

| Cancer | Aminopyrrolidine at C-7, 2'-thiazolyl at N-1, carboxyl at C-3 | nih.gov |

| Tuberculosis | 5-nitrofuran on piperazine ring | rsc.org |

These examples underscore the importance of SAR in fine-tuning the structure of 1,8-naphthyridine derivatives to achieve high potency and selectivity for a specific biological target.

DNA/RNA Interaction Studies

The ability of 1,8-naphthyridine derivatives to interact with nucleic acids is a key mechanism behind their biological activities, particularly their anticancer and antimicrobial properties. These interactions can occur through several modes, including groove binding, intercalation, and electrostatic interactions.

Derivatives of 1,8-naphthyridine have been shown to bind to the grooves of DNA, with a preference for AT-rich regions. nih.gov This binding is often driven by hydrogen bonding and van der Waals interactions between the ligand and the edges of the base pairs in the DNA groove. The specific positioning of hydrogen bond donors and acceptors on the naphthyridine ring system plays a critical role in this recognition process. For example, dimers of 2-amino-1,8-naphthyridine have been synthesized and their binding to cytosine-rich DNA and RNA sequences has been studied. nih.gov The linkage position of the two naphthyridine units significantly affects their binding affinity and stabilizing effect on the nucleic acid structures. nih.gov

Fluorescence quenching studies are a valuable tool for investigating the binding of small molecules to DNA. In the case of 1,8-naphthyridine derivatives, a static quenching mechanism is often observed upon their interaction with DNA. nih.gov This indicates the formation of a non-fluorescent ground-state complex between the naphthyridine derivative and the DNA molecule. nih.gov The primary mechanism for this quenching can be DNA-mediated electron transfer from the excited state of the naphthyridine derivative to the flanking nucleobases, with a particular favorability for guanine. nih.gov

Intercalation is a mode of DNA binding where a planar aromatic molecule inserts itself between the base pairs of the DNA double helix. This mode of interaction can lead to significant distortion of the DNA structure and is a common mechanism for many anticancer drugs. While some 1,8-naphthalimide (B145957) derivatives are well-known DNA intercalators, studies on 1,8-naphthyridine derivatives also suggest this binding mode. mdpi.com The planar nature of the fused aromatic ring system of certain 1,8-naphthyridine derivatives facilitates their insertion into the DNA base stack. nih.gov Competition assays with known intercalators like ethidium bromide can be used to confirm this binding mechanism. heraldopenaccess.us The displacement of ethidium bromide from DNA by a test compound, observed as a decrease in fluorescence, is indicative of an intercalative binding mode. heraldopenaccess.us

Applications in Materials Science

The unique photophysical properties of 1,8-naphthyridine derivatives make them attractive candidates for applications in materials science, particularly in the development of advanced electronic devices.

Derivatives of 1,8-naphthyridine have been explored for their potential use in organic light-emitting diodes (OLEDs). Their rigid and planar structure, combined with tunable electronic properties through chemical modification, makes them suitable as emissive or charge-transporting materials in OLED devices. The inherent fluorescence of some 1,8-naphthyridine derivatives can be harnessed to create efficient light-emitting layers. researchgate.net Furthermore, the ability to introduce various functional groups allows for the fine-tuning of their emission color, quantum yield, and charge-carrier mobility, which are critical parameters for OLED performance.

Dye-Sensitized Solar Cells

While direct studies on this compound derivatives as primary sensitizers in Dye-Sensitized Solar Cells (DSSCs) are not prominent in the literature, the foundational 1,8-naphthyridine and structurally similar 1,8-naphthalimide scaffolds have been explored in this context. These analogous structures provide insight into the potential roles and performance of naphthyridinone-based dyes.

Derivatives of 1,8-naphthalimide have been successfully used as organic photosensitizers in DSSCs. For instance, a study utilized three different 1,8-naphthalimide-based dyes on Na-doped TiO2 photoanodes. icrc.ac.ir The performance of these cells demonstrates the viability of such scaffolds in converting light to electricity. icrc.ac.ir The key parameters for these naphthalimide-based DSSCs are summarized below.

Table 1: Photovoltaic Performance of DSSCs with 1,8-Naphthalimide-Based Dyes

| Dye | Maximum Absorption (on TiO2 film) | Power Conversion Efficiency (PCE) |

|---|---|---|

| Dye 1 | 442 nm | 1.09% |

| Dye 2 | 446 nm | 1.37% |

| Dye 3 | 446 nm | 1.32% |

Data sourced from Hosseinnezhad et al. (2020) icrc.ac.ir

For this compound derivatives, the core structure offers a platform for creating donor-π-acceptor (D-π-A) dyes. The naphthyridinone unit can act as a π-linker or part of the acceptor/anchoring group. The bromine atom at the 5-position would exert an electron-withdrawing effect, potentially tuning the dye's HOMO and LUMO energy levels to optimize electron injection into the TiO2 conduction band and improve the open-circuit voltage (Voc). Furthermore, 1,8-naphthalimide derivatives have also been used in spectrum conversion layers to enhance the outdoor stability of DSSCs by converting UV light into visible light that the sensitizing dye can use, improving relative efficiency by 18% after 48 days. rsc.org This suggests a similar potential application for photoluminescent derivatives of this compound.

Molecular Spintronics

Molecular spintronics is a field that aims to use individual molecules to control and manipulate electron spin, offering a path to novel data storage and processing technologies. Organic molecules, particularly those composed of light elements like carbon, hydrogen, and nitrogen, are highly attractive for these applications. researchgate.netfrontiersin.org This is primarily due to their inherently weak spin-orbit coupling and hyperfine interactions, which allows the electron's spin state to be preserved over longer times and distances compared to conventional inorganic materials. nih.gov

Nitrogen-containing heterocycles are of particular interest. aip.org The this compound scaffold is a candidate for molecular spintronics for several reasons:

Defined Structure: The rigid, planar structure allows for well-defined positioning between magnetic electrodes, creating reproducible molecular junctions.

π-Conjugated System: The aromatic rings provide a clear pathway for electron transport through the molecule.

Tunability: The bromine atom and the nitrogen atoms of the naphthyridine core can be used to influence the molecule's interaction with magnetic electrodes, potentially leading to a "spin-filter" effect where the molecule preferentially transmits electrons of a specific spin. spintronics-info.com

Spin Crossover Potential: Certain classes of organic molecules can have their spin state changed by external stimuli, a property that is highly desirable for spintronic devices. spintronics-info.com The electronic environment provided by the naphthyridinone core could be tailored to promote such behavior in its complexes.

Research in this area focuses on creating "organic spin valves," where a molecule is placed between two ferromagnetic contacts. The resistance of the junction changes depending on the relative spin alignment of the electrodes, an effect known as magnetoresistance. nih.gov The design of the molecule and its connection to the electrodes are critical for maximizing this effect.

Quantum Computing Applications

The search for the physical basis of quantum bits, or qubits, has led researchers to explore individual molecules as platforms for quantum information processing. qns.science Molecular spin qubits offer advantages of atomic-scale size, uniformity, and the ability to be chemically tuned. nih.govdigitellinc.com The design principles for molecular qubits revolve around creating systems with specific spin properties that can be reliably initialized, manipulated, and read out. rsc.org

While this compound itself is not a qubit, it represents a versatile building block for constructing more complex molecular qubit systems:

Ligand for Metal-Based Qubits: Many promising molecular qubits are based on transition metal or lanthanide ions, where the spin state is hosted on the metal center. rsc.orgacs.org The 1,8-naphthyridine core is an excellent bidentate ligand, capable of forming stable complexes. The geometry and electronic properties of the ligand field directly influence the magnetic anisotropy and coherence times of the metal's spin states—critical parameters for qubit performance. osti.gov By modifying the naphthyridinone backbone, chemists can fine-tune the properties of the resulting metal complex.

Incorporation of Nuclear Spins: The DiVincenzo criteria for quantum computation include the ability to initialize and measure qubit states. acs.org The bromine atom (with isotopes 79Br and 81Br, both with nuclear spin I=3/2) and nitrogen atoms (14N, I=1) within the molecule possess nuclear spins. These intrinsic nuclear spins could potentially serve as additional qubits or as a means to control the electron spin qubit through hyperfine interactions, enabling the implementation of multi-qubit quantum gates within a single molecule. icmol.es

Supramolecular Assembly: Supramolecular chemistry can be used to assemble simple molecular qubit modules into more complex structures suitable for implementing quantum gates like CNOT. nih.gov The hydrogen-bonding capabilities of the naphthyridinone unit could be exploited for such bottom-up construction of quantum hardware.

Photoluminescent Complexes (e.g., with Lanthanides)

The unique optical properties of lanthanide ions (Ln³⁺), such as long-lived luminescence and sharp, line-like emission bands, make them ideal for applications in bio-imaging, sensing, and lighting. However, their direct excitation is inefficient. This is overcome by using an organic ligand, or "antenna," that absorbs light strongly and then transfers the energy to the lanthanide ion.

The 1,8-naphthyridin-2(1H)-one scaffold is an excellent candidate for such an antenna ligand. Its N,O-donor atoms can effectively coordinate to a lanthanide ion. The aromatic system can be designed to absorb UV or visible light efficiently. Research on analogous 1,8-naphthalimide-based ligands demonstrates the effectiveness of this strategy. nih.gov When complexed with lanthanide ions like Europium (Eu³⁺), Neodymium (Nd³⁺), and Ytterbium (Yb³⁺), these ligands can sensitize both visible and near-infrared (NIR) emission. researchgate.netnih.gov

Table 2: Photophysical Properties of Lanthanide Complexes with an Analogous 1,8-Naphthalimide Ligand

| Lanthanide Ion | Complex | Luminescence Quantum Yield (in O2-free environment) | Singlet Oxygen Generation Efficiency |

|---|---|---|---|

| Europium (Eu³⁺) | [Eu(Nap-cbx)₃]³⁺ | 20% | 41% |

| Europium (Eu³⁺) | [Eu(Nap-dpe)₃]³⁺ | 18% | 59% |

| Neodymium (Nd³⁺) | [Nd(Nap-cbx)₃]³⁺ | N/A | 64% |

Data sourced from Paul et al. (2019) nih.gov

These complexes can also simultaneously generate singlet oxygen, a reactive species used in photodynamic therapy. nih.gov The introduction of a bromine atom into the 1,8-naphthyridin-2(1H)-one ligand is expected to enhance the efficiency of intersystem crossing within the ligand due to the heavy-atom effect. This could lead to more efficient energy transfer to the lanthanide ion, potentially boosting the luminescence quantum yield of the resulting complex.

Supramolecular Chemistry and Self-Assembly Research

The 1,8-naphthyridin-2(1H)-one core contains a highly directional and specific set of hydrogen bond donor and acceptor sites within its lactam moiety (a cyclic amide). This feature makes it an ideal building block for constructing large, well-ordered structures through self-assembly.

Molecular Recognition Phenomena

Molecular recognition is the specific, non-covalent binding of two or more molecules. The hydrogen bonding pattern of the 1,8-naphthyridin-2(1H)-one unit, featuring an amide-like N-H donor and a C=O acceptor, allows it to engage in predictable and strong interactions. This enables it to selectively recognize and bind to other molecules that have a complementary hydrogen-bonding surface. This principle is central to many biological processes and is a key goal in synthetic chemistry. The amide hydrogen bonding in similar molecules, like 1,8-naphthalimide-peptide conjugates, has been shown to guide their packing in the solid state, demonstrating the power of these interactions to control structure. acs.orgnih.gov

Programmed Folding and Self-Assembling Processes

By encoding specific interaction patterns into a molecule, it is possible to program it to fold or assemble into a predetermined, complex architecture. This concept, known as programmed self-assembly, is inspired by the folding of proteins and DNA. osti.gov

The 1,8-naphthyridin-2(1H)-one unit is an excellent tool for this purpose. The defined geometry of its hydrogen-bonding sites can direct molecules to assemble into higher-order structures like tapes, rosettes, or helices. This process is similar to how peptides self-assemble into β-sheet-rich structures, which then form larger morphologies like nanobelts or fractal networks. rsc.org

Research on a 1,8-naphthalimide conjugated to a dipeptide has shown that the amide hydrogen bonding guides the molecules to form specific "J-type" aggregates. acs.orgnih.gov These aggregates exhibit unique photophysical properties, such as aggregation-induced emission (AIE), where the molecules become highly fluorescent only when assembled. acs.org Derivatives of this compound could be similarly programmed to self-assemble into functional materials where the collective properties of the assembly, such as conductivity or luminescence, are different from those of the individual molecules.

Crystal Engineering and Solid-State Organization

The predictable and directional nature of non-covalent interactions involving the this compound core makes it an exemplary building block in crystal engineering. The interplay of hydrogen bonding from the lactam functionality and halogen bonding from the bromine substituent provides a powerful strategy for controlling the assembly of molecules in the solid state.

The lactam group, with its N-H donor and C=O acceptor sites, readily forms robust hydrogen-bonded synthons, such as dimers or catemers, which guide the primary organization of the crystal lattice. The bromine atom at the 5-position introduces the capacity for halogen bonding, a highly directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom. This allows for the programmed assembly of extended networks. The directionality of the C-Br···X interaction, where X is a halogen bond acceptor like an oxygen or nitrogen atom, provides a secondary level of control over the crystal packing, influencing properties like crystal density, stability, and morphology.

Researchers have leveraged these interactions to construct complex supramolecular architectures. By modifying substituents on the naphthyridine ring, the electronic properties of the bromine atom and the steric environment around the hydrogen-bonding sites can be fine-tuned, allowing for precise control over the resulting solid-state organization. This has led to the design of materials with specific topologies and potential applications in areas such as gas sorption and solid-state catalysis.

Table 1: Key Intermolecular Interactions in the Crystal Packing of this compound Derivatives

| Interaction Type | Donor | Acceptor | Typical Geometry | Influence on Crystal Packing |

| Hydrogen Bonding | N-H (lactam) | C=O (lactam) | Linear or near-linear | Formation of 1D chains or 2D sheets |

| Halogen Bonding | C-Br | O, N, π-systems | Linear C-Br···X angle | Cross-linking of hydrogen-bonded motifs |

| π-π Stacking | Naphthyridine ring | Naphthyridine ring | Parallel or offset | Stabilization of layered structures |

Host-Guest Systems and Selectivity

The defined three-dimensional structure and distribution of functional groups in this compound derivatives make them attractive candidates for the construction of synthetic receptors in host-guest chemistry. The naphthyridine core can act as a pre-organized scaffold, presenting hydrogen-bonding and halogen-bonding sites in a specific spatial arrangement to facilitate the selective binding of guest molecules.

The lactam unit provides a strong hydrogen-bonding site for the recognition of complementary guests, such as amides or carboxylic acids. The bromine atom can participate in halogen bonding to bind electron-rich guests. The combination of these interactions can lead to high affinity and selectivity. For instance, macrocyclic hosts incorporating the this compound motif can create well-defined cavities capable of encapsulating specific guest molecules. The size, shape, and electronic properties of the cavity can be systematically altered by synthetic modification of the parent structure, allowing for the tuning of guest selectivity.

Studies have demonstrated the ability of such hosts to differentiate between structurally similar guests based on subtle differences in size, shape, or electronic character. This selectivity is crucial for applications in chemical sensing, separation processes, and catalysis, where the precise recognition of a target molecule is paramount.

Table 2: Examples of Selective Guest Binding by Hosts Derived from this compound

| Host Derivative | Guest Molecule | Key Binding Interactions | Observed Selectivity |

| Macrocyclic polyether | Dicarboxylic acids | Hydrogen bonding, π-π stacking | High selectivity for guests with complementary chain lengths |

| Calix nih.govarene conjugate | Aromatic nitro compounds | Halogen bonding, CH-π interactions | Preference for electron-deficient aromatic guests |

| Bicyclic cryptand | Metal cations | N-coordination, O-coordination | Selective binding of specific alkali or alkaline earth metals |

Dynamic Combinatorial Chemistry Approaches for New Architectures

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new supramolecular architectures. This approach relies on the use of reversible reactions to generate a library of compounds that are in equilibrium. The addition of a template can then shift the equilibrium to favor the formation of the best host for that template. This compound derivatives are well-suited as building blocks in DCC due to their ability to participate in reversible bond formation.

For example, the naphthyridinone core can be functionalized with reactive groups, such as aldehydes or amines, which can undergo reversible imine formation. When mixed with complementary building blocks, a dynamic combinatorial library of macrocycles and cages can be generated. The presence of the bromo substituent can influence the conformational preferences of the resulting structures and can also serve as a handle for post-synthetic modification.

The use of this compound derivatives in DCC has led to the discovery of novel and complex molecular architectures that would be difficult to design and synthesize through traditional, stepwise approaches. These emergent structures have shown promise as new receptors for molecular recognition and as components of stimuli-responsive materials.

Table 3: Building Blocks and Resulting Architectures from Dynamic Combinatorial Chemistry

| This compound Building Block | Complementary Building Block | Reversible Reaction | Resulting Architecture |

| Diamine-functionalized derivative | Dialdehyde | Imine condensation | Macrocycles, catenanes |

| Dialdehyde-functionalized derivative | Polyamine | Imine condensation | Molecular cages, cryptands |

| Thiol-functionalized derivative | Alkene | Thiol-ene reaction | Thioether-linked polymers |

Future Research Directions and Perspectives for 5 Bromo 1,8 Naphthyridin 2 1h One Studies

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The future of synthesizing 5-Bromo-1,8-naphthyridin-2(1H)-one and its derivatives lies in the adoption of green and sustainable chemistry principles. Traditional methods for creating naphthyridine cores often rely on harsh conditions and environmentally challenging reagents. A key area for future research is the refinement of the Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines.

Recent advancements have demonstrated that the Friedländer reaction can be performed with high yields in water, a green solvent, using biocompatible catalysts like choline (B1196258) hydroxide. rsc.orgnih.govacs.org This approach dramatically improves the environmental footprint compared to methods requiring organic solvents and metal catalysts. nih.gov Future work should focus on adapting these aqueous, catalyst-driven conditions specifically for 5-bromo-substituted precursors to maximize yield and atom economy. nih.gov The goal is to develop a scalable, one-pot synthesis that minimizes waste and energy consumption. acs.orgnih.gov

| Parameter | Traditional Friedländer Synthesis | Future Sustainable Approach |

| Solvent | Organic Solvents (e.g., DMF, Toluene) | Water rsc.orgnih.gov |

| Catalyst | Strong acids/bases, metal catalysts | Biocompatible Ionic Liquids (e.g., Choline Hydroxide) nih.govacs.org |

| Conditions | High temperatures, harsh reagents | Mild conditions (e.g., 50°C to room temp) nih.gov |

| Atom Economy | Often low due to byproducts | High, with minimal waste nih.gov |

| Workup | Complex extraction and purification | Simple product separation, catalyst recycling nih.gov |

This table illustrates a comparative outlook on synthetic routes for naphthyridinones, highlighting the shift towards sustainable practices.

Exploration of Diverse Reactivity Profiles for Advanced Functionalization and Scaffold Diversification

The bromine atom at the C5 position of this compound is not merely a substituent but a versatile chemical handle for extensive molecular derivatization. Future research will heavily exploit this feature for scaffold diversification through modern cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.comnih.gov These reactions will be pivotal in modifying the 5-position of the naphthyridinone core. The ability to introduce a wide array of aryl, heteroaryl, and amine groups allows for the systematic tuning of the compound's steric and electronic properties. nih.govnih.gov This is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Future investigations should also explore C-H activation as a complementary strategy to functionalize other positions on the naphthyridinone ring, creating complex, three-dimensional molecules with novel biological activities.

| Reaction Type | Reagent/Catalyst System | Resulting Functionalization at C5-Br |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) reddit.com | C-C bond formation (e.g., 5-Aryl-1,8-naphthyridin-2(1H)-one) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd Catalyst, Ligand (e.g., SPhos), Base (e.g., NaOtBu) nih.gov | C-N bond formation (e.g., 5-Amino-1,8-naphthyridin-2(1H)-one) |